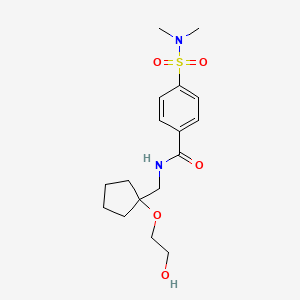
4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, commonly known as DMSB, is a chemical compound that has gained significant attention in the scientific research community. DMSB is a potent inhibitor of the protein-protein interaction between the transcription factor CREB-binding protein (CBP) and the nuclear hormone receptor peroxisome proliferator-activated receptor gamma (PPARγ). This interaction is essential for the regulation of glucose and lipid metabolism, making DMSB a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity. In
Applications De Recherche Scientifique
1. Potential in Receptor Antagonism:
- N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which are structurally related to the compound , have been identified as potent and selective small molecule ETA receptor antagonists. These molecules have been subjected to structural modification to increase potency, indicating the potential application of 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide in similar receptor antagonism activities (Wu et al., 1997).
2. Antimicrobial Activity:
- Compounds structurally similar to 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide have shown significant antimicrobial activity. Specifically, novel derivatives carrying the biologically active sulfonamide moiety displayed potent activity against a range of Gram-positive, Gram-negative bacteria, and fungi, suggesting potential applications in antimicrobial research (Ghorab et al., 2017).
3. Antitubercular Activity:
- A series of novel benzamide derivatives, including ones with structural similarities to the compound of interest, were synthesized and evaluated for their anti-tubercular activity. These compounds demonstrated promising activity against Mycobacterium tuberculosis, indicating a potential application in the development of new antitubercular agents (Nimbalkar et al., 2018).
4. Potential in Neurodegenerative Diseases Therapy:
- Molecules designed to sequester, redistribute, and/or remove metal ions, similar in structure to 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, have been identified as attractive therapeutic agents in neurodegenerative diseases. These compounds, with their metal chelating, antioxidant, antibacterial, and analgesic properties, may be applicable in Alzheimer's therapy (Scott et al., 2011).
5. Applications in HIV Research:
- In the study of HIV, allosteric noncompetitive HIV entry inhibitors have been developed. Compounds with structural similarities to 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide have shown potential in this field, indicating a possible application in the development of HIV treatments (Watson et al., 2005).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-19(2)25(22,23)15-7-5-14(6-8-15)16(21)18-13-17(24-12-11-20)9-3-4-10-17/h5-8,20H,3-4,9-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNANTJIHKLLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

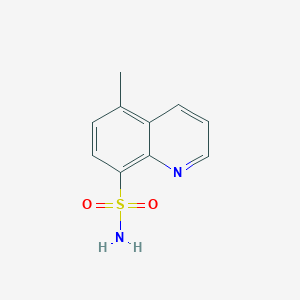

![3-(3-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2767918.png)
![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)
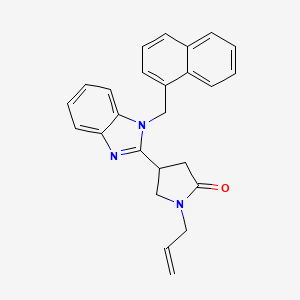
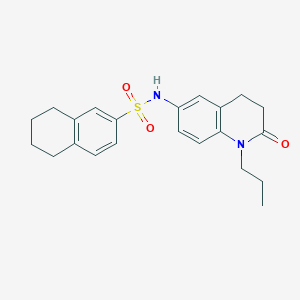
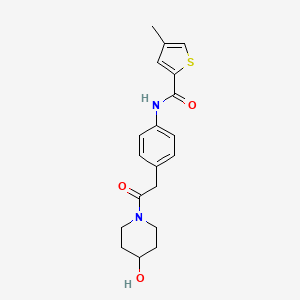
![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2767929.png)
![2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2767930.png)
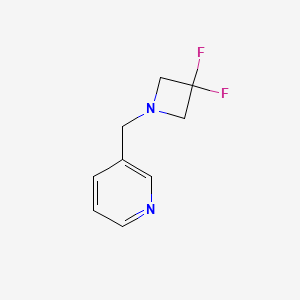
![7-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2767932.png)
![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2767935.png)